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Compound of Interest

Compound Name: 2-Ethyl-4,5-dimethyloxazole

Cat. No.: B1345193 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2-Ethyl-4,5-
dimethyloxazole and its key isomers, providing researchers and drug development

professionals with essential data for unambiguous identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular

structure is paramount. Isomers, compounds with the same molecular formula but different

arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This

guide provides a comprehensive spectroscopic comparison of 2-Ethyl-4,5-dimethyloxazole
and its isomers: 2,4,5-trimethyloxazole, 4-ethyl-2,5-dimethyloxazole, and 5-ethyl-2,4-

dimethyloxazole. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers in the

positive identification and differentiation of these closely related compounds.

Structural Overview
The isomers under examination all share the molecular formula C₇H₁₁NO and a molecular

weight of approximately 125.17 g/mol . Their structural differences, arising from the varied

placement of ethyl and methyl groups on the oxazole ring, lead to unique spectroscopic

fingerprints.
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Figure 1: Chemical structures of 2-Ethyl-4,5-dimethyloxazole and its isomers.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Ethyl-4,5-dimethyloxazole
and its isomers. This data is essential for distinguishing between these compounds in a

laboratory setting.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound Proton Assignment
Predicted Chemical Shift
(ppm)

2-Ethyl-4,5-dimethyloxazole -CH₂- (ethyl) 2.72 (q)

-CH₃ (ethyl) 1.29 (t)

-CH₃ (at C4) 2.13 (s)

-CH₃ (at C5) 2.29 (s)

2,4,5-trimethyloxazole -CH₃ (at C2) 2.35 (s)

-CH₃ (at C4) 2.17 (s)

-CH₃ (at C5) 2.03 (s)

Note: Experimental data for 2-Ethyl-4,5-dimethyloxazole was not available. Predicted values

are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human

Metabolome Database (HMDB).

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1345193?utm_src=pdf-body
https://www.benchchem.com/product/b1345193?utm_src=pdf-body
https://foodb.ca/compounds/FDB017018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Assignment
Predicted Chemical Shift
(ppm)

2-Ethyl-4,5-dimethyloxazole C2 162.2

C4 130.2

C5 143.9

-CH₂- (ethyl) 23.3

-CH₃ (ethyl) 11.5

-CH₃ (at C4) 10.0

-CH₃ (at C5) 12.0

2,4,5-trimethyloxazole C2 158.66

C4 130.22

C5 142.63

-CH₃ (at C2) 13.67

-CH₃ (at C4) 9.73

-CH₃ (at C5) 10.99

Note: Experimental data for 2-Ethyl-4,5-dimethyloxazole was not available. Predicted values

are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human

Metabolome Database (HMDB).

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound C=N Stretch C=C Stretch C-O Stretch
Other Key
Bands

2-Ethyl-4,5-

dimethyloxazole
~1650 ~1580 ~1050

C-H stretch

(alkyl) ~2980-

2870

2,4,5-

trimethyloxazole
~1650 ~1585 ~1045

C-H stretch

(alkyl) ~2970-

2860

Note: Specific experimental IR peak values for 2-Ethyl-4,5-dimethyloxazole are not readily

available in public databases. The provided values are characteristic ranges for substituted

oxazoles. An ATR-IR spectrum for 2-Ethyl-4,5-dimethyloxazole is available on PubChem,

acquired on a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion [M]⁺ Base Peak Major Fragments

2-Ethyl-4,5-

dimethyloxazole
125 42 110, 124, 55[2]

2,4,5-trimethyloxazole 111 43 55, 111, 42, 68

Note: Data obtained from PubChem.[2]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. These

should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add internal standard (e.g., TMS). Transfer to a 5 mm NMR tube. Insert sample and lock on solvent signal. Shim the magnetic field. Acquire ¹H and ¹³C spectra. Fourier transform the FID. Phase and baseline correct the spectrum. Reference the spectrum to the internal standard.

Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples such as the oxazoles discussed, Attenuated Total Reflectance (ATR) is a

convenient method.
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Sample Preparation

Data Acquisition

Data Processing

Ensure ATR crystal is clean. Place a small drop of the neat liquid sample onto the crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.Collect a background spectrum of the clean, empty crystal.

Perform background subtraction. Identify and label significant absorption peaks.

Click to download full resolution via product page

Figure 3: General workflow for ATR-FTIR data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation Gas Chromatography Mass Spectrometry

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). Inject the sample into the GC. Separate compounds on a capillary column (e.g., DB-5ms). Use a temperature program (e.g., 50°C hold, then ramp to 250°C). Ionize eluting compounds (e.g., Electron Ionization at 70 eV). Detect fragments based on mass-to-charge ratio.

Click to download full resolution via product page

Figure 4: General workflow for GC-MS data acquisition.

Typical GC parameters for the analysis of such volatile compounds include using a non-polar

capillary column with a temperature program to ensure good separation.[3] The mass

spectrometer is typically operated in electron ionization (EI) mode.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1345193?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345193?utm_src=pdf-body-img
https://www.chromatographyonline.com/view/rapid-quality-control-flavours-and-fragrances-using-fast-gc-ms-and-multi-ms-library-search-procedure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectroscopic data presented in this guide highlights the subtle yet distinct differences

between 2-Ethyl-4,5-dimethyloxazole and its isomers. While mass spectrometry can confirm

the molecular weight, NMR spectroscopy is particularly powerful in elucidating the specific

substitution pattern on the oxazole ring. The unique chemical shifts and coupling patterns of the

ethyl and methyl groups provide a definitive means of identification. This comparative guide,

along with the provided experimental protocols, serves as a valuable tool for researchers and

professionals in the fields of chemical synthesis, quality control, and drug development,

ensuring the accurate and confident characterization of these important heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1345193?utm_src=pdf-body
https://www.benchchem.com/product/b1345193?utm_src=pdf-custom-synthesis
https://foodb.ca/compounds/FDB017018
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4_5-dimethyloxazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4_5-dimethyloxazole
https://www.chromatographyonline.com/view/rapid-quality-control-flavours-and-fragrances-using-fast-gc-ms-and-multi-ms-library-search-procedure
https://www.benchchem.com/product/b1345193#spectroscopic-comparison-between-2-ethyl-4-5-dimethyloxazole-and-its-isomers
https://www.benchchem.com/product/b1345193#spectroscopic-comparison-between-2-ethyl-4-5-dimethyloxazole-and-its-isomers
https://www.benchchem.com/product/b1345193#spectroscopic-comparison-between-2-ethyl-4-5-dimethyloxazole-and-its-isomers
https://www.benchchem.com/product/b1345193#spectroscopic-comparison-between-2-ethyl-4-5-dimethyloxazole-and-its-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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